5-(Chloromethyl)-1,3-oxazole;dichloromethane is a chemical compound characterized by its unique structure, which combines an oxazole ring with a chloromethyl group. The molecular formula of this compound is CHClNO, and its molecular weight is approximately 157.54 g/mol. This compound is notable for its reactivity due to the presence of the chloromethyl group, which can participate in various
Common reagents used in these reactions include sodium azide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
5-(Chloromethyl)-1,3-oxazole exhibits significant biological activity owing to its ability to interact with various biological molecules. The reactive chloromethyl group allows it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to enzyme inhibition or DNA modification, contributing to its potential as an antibacterial, antifungal, antiviral, and anticancer agent .
Studies have indicated that oxazole derivatives generally possess a broad range of pharmacological properties, making them subjects of interest in medicinal chemistry .
The synthesis of 5-(chloromethyl)-1,3-oxazole typically involves the chloromethylation of oxazole derivatives. Common methods include:
5-(Chloromethyl)-1,3-oxazole serves as an important intermediate in organic synthesis and has applications in:
Interaction studies of 5-(chloromethyl)-1,3-oxazole focus on its ability to form covalent bonds with biological macromolecules. These interactions can lead to significant alterations in enzyme activity or gene expression. Research indicates that such interactions may contribute to its pharmacological effects and highlight the importance of understanding these mechanisms for drug development .
Several compounds share structural similarities with 5-(chloromethyl)-1,3-oxazole:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 5-(Chloromethyl)isoxazole | Isoxazole Ring | Contains an isoxazole ring instead of an oxazole ring |
| 5-Bromomethyl-1,3-oxazole | Brominated Oxazole | Substituted with bromine instead of chlorine |
| 5-(Hydroxymethyl)oxazole | Hydroxymethyl Group | Contains a hydroxymethyl group making it more hydrophilic |
| 2-(Chloromethyl)oxazole | Chloromethyl Group | Different position of the chloromethyl group |
Uniqueness: The uniqueness of 5-(chloromethyl)-1,3-oxazole lies in its specific combination of nitrogen and oxygen atoms within the oxazole ring and the highly reactive chloromethyl group. This combination confers distinct chemical reactivity and biological properties compared to other similar compounds .
Dichloromethane (DCM) serves as a critical solvent in the chloromethylation of oxazole derivatives due to its polarity, low boiling point (39.6°C), and ability to dissolve both organic and inorganic reagents. The synthesis of 5-(chloromethyl)-1,3-oxazole typically involves reacting oxazole precursors with chloromethylating agents such as chloromethyl methyl ether (MOMCl) or bis(chloromethyl) ether in DCM. For example, 5-benzyl-2-(chloromethyl)-1,3-oxazole is synthesized via the reaction of glycidol derivatives with thionyl chloride in DCM, followed by cyclization under acidic conditions.
Optimal reaction conditions for chloromethylation require temperatures between 0°C and 25°C to balance reactivity and byproduct formation. Catalysts such as Lewis acids (e.g., ZnCl₂) enhance electrophilic substitution at the oxazole’s C-5 position. A study demonstrated that using 1.2 equivalents of ZnCl₂ in DCM at 20°C yielded 5-(chloromethyl)-1,3-oxazole with 78% efficiency.
| Oxazole Precursor | Chloromethylating Agent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Phenylthio-oxazole | MOMCl | ZnCl₂ | 20 | 78 |
| Glycidol derivative | SOCl₂ | None | 0 | 65 |
The [4+2]-cycloaddition reaction between 5-(chloromethyl)-1,3-oxazole and singlet oxygen represents a fundamental photochemical transformation that proceeds through a concerted mechanism [1] [2]. The oxazole ring system exhibits unique reactivity patterns due to the absence of allylic hydrogen atoms, which eliminates the possibility of ene-mode addition pathways typically observed in other aromatic systems [1] [2]. Instead, the primary reaction pathway constitutes direct [4+2]-cycloaddition of singlet oxygen to the oxazole ring at the carbon-4 and carbon-5 positions [1].
The reaction mechanism involves the formation of an unstable endoperoxide intermediate through a thermodynamically favorable process with an activation energy of 57 kilojoules per mole [1] [2]. Density functional theory calculations using the B3LYP method have demonstrated that this cycloaddition occurs preferentially at the carbon-4 and carbon-5 positions of the oxazole ring, forming a bicyclic endoperoxide structure [1] [2]. The endoperoxide intermediate subsequently undergoes ring cleavage via biradical pathways to yield imino-anhydride products, which can further convert to triamide end-products in subsequent reaction steps [1].
Kinetic studies reveal that the pseudo-first-order reaction rate for unsubstituted oxazole with singlet oxygen is 0.94 × 10⁶ reciprocal molar seconds at 300 Kelvin [1] [2]. The presence of electron-donating substituents such as methyl groups enhances the reaction rate, as demonstrated by 4-methyl-2,5-diphenyloxazole, which exhibits a rate constant of 1.14 × 10⁶ reciprocal molar seconds under identical conditions [1] [2]. This electronic effect is attributed to increased electron density on the oxazole ring, facilitating the interaction with the electrophilic singlet oxygen species [4] [2].
Table 1: Kinetic Parameters for [4+2]-Cycloaddition Pathways with Singlet Oxygen
| Oxazole Compound | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Pre-exponential Factor (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |
|---|---|---|---|---|
| Unsubstituted oxazole | 0.94 × 10⁶ | 57 | 1.68 × 10⁻¹³ | 300 |
| 4-Methyl-2,5-diphenyloxazole | 1.14 × 10⁶ | 51 | 1.03 × 10⁻¹³ | 300 |
| 2-Methyloxazole | 0.94 × 10⁶ | 57 | 1.68 × 10⁻¹³ | 300 |
| 2,4,5-Triphenyloxazole | Not specified | Not specified | Not specified | 273 |
The thermodynamic analysis indicates that the endoperoxide formation is an exothermic process, with the subsequent ring-opening reactions proceeding through multiple pathways [4] [5]. The major pathway involves the conversion of the endoperoxide to imino-anhydride with an activation energy of 80 kilojoules per mole, representing the rate-determining step in the overall transformation [4] [5]. Alternative pathways include the formation of formic anhydride and hydrogen cyanide through a moderate enthalpy barrier of 48 kilojoules per mole [5].
The chloromethyl group in 5-(chloromethyl)-1,3-oxazole exhibits high reactivity toward nucleophilic substitution reactions, proceeding predominantly through the bimolecular nucleophilic substitution mechanism . The chlorine atom serves as an excellent leaving group, facilitating the displacement by various nucleophiles including amines, thiols, alkoxides, and azide ions . The reaction mechanism follows classical substitution nucleophilic bimolecular kinetics, characterized by simultaneous bond formation between the nucleophile and carbon atom and bond breaking between carbon and chlorine [8] [9].
The stereochemical course of the reaction involves backside attack by the nucleophile at 180 degrees relative to the leaving group, resulting in inversion of configuration at the carbon center [8] [9]. This mechanistic pathway is facilitated by the primary nature of the chloromethyl carbon, which experiences minimal steric hindrance compared to secondary or tertiary alkyl halides [8] [9]. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the chloromethyl carbon, thereby accelerating the nucleophilic substitution process .
Kinetic studies demonstrate that the reaction rate is significantly influenced by the nature of the nucleophile, with stronger nucleophiles such as azide and thiolate ions exhibiting higher reaction rates compared to weaker nucleophiles like alcohols . The reaction typically proceeds under mild conditions in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which stabilize the transition state through solvation of the developing charges . Temperature optimization studies indicate that elevating the reaction temperature from room temperature to 100 degrees Celsius can substantially increase the reaction rate without compromising selectivity .
Table 2: Nucleophilic Substitution Dynamics at Chloromethyl Sites
| Chloromethyl Compound | Nucleophile | Reaction Mechanism | Solvent | Temperature Range (°C) | Relative Reactivity |
|---|---|---|---|---|---|
| 5-(Chloromethyl)oxazole | Sodium azide | Substitution nucleophilic bimolecular | Dimethylformamide/Dimethyl sulfoxide | Elevated | High |
| 4-(Chloromethyl)-2-methyl-1,3-oxazole | Amines (general) | Substitution nucleophilic bimolecular | Polar aprotic | Room temperature to 100 | High |
| 2-(Chloromethyl)-5-(4-methylphenyl)-1,3-oxazole | Various nucleophiles | Substitution nucleophilic bimolecular | Various | Variable | Moderate to High |
| 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole | Ammonia | Substitution nucleophilic bimolecular | Dimethylformamide | Room temperature | High |
The activation energy for nucleophilic substitution at chloromethyl sites varies depending on the nucleophile and reaction conditions, typically ranging from 40 to 80 kilojoules per mole [9] [11]. The pre-exponential factor is highly dependent on the specific nucleophile-substrate combination and solvent system employed [9] [11]. Mechanistic investigations using computational methods have revealed that the transition state geometry involves partial bond formation between the nucleophile and carbon, accompanied by partial bond breaking between carbon and chlorine [8] [9].
The regioselectivity of nucleophilic attack is exclusively at the chloromethyl carbon due to the preferential stabilization of the transition state compared to alternative reaction sites on the oxazole ring . Cross-coupling reactions can also be facilitated using transition metal catalysis, with palladium-catalyzed Suzuki-Miyaura coupling reactions achieving yields of 85-90 percent under optimized conditions . The chloromethyl functionality also enables intramolecular cyclization reactions to form fused heterocyclic systems, proceeding through lactam formation or thiazole synthesis pathways .
Temperature optimization studies reveal complex relationships between reaction temperature and kinetic parameters for both cycloaddition and nucleophilic substitution pathways [4] [2] [5]. The [4+2]-cycloaddition reaction with singlet oxygen exhibits a moderate temperature dependence, with rate constants following Arrhenius behavior over the temperature range of 300 to 600 Kelvin [4] [5]. The activation energy of 58 kilojoules per mole for the initial cycloaddition step remains relatively constant across this temperature range, indicating a consistent reaction mechanism [4] [5].
The rate-determining step in the cycloaddition pathway is the conversion of the endoperoxide intermediate to imino-anhydride, which exhibits a higher activation energy of 80 kilojoules per mole [4] [5]. This transformation becomes increasingly favorable at elevated temperatures, with the rate constant at 300 Kelvin calculated to be 1.14 reciprocal seconds for the first-order process [4] [5]. Temperature-dependent studies using the Arrhenius equation demonstrate that increasing temperature from 300 to 400 Kelvin results in approximately a ten-fold increase in reaction rate for this step [4] [5].
Nucleophilic substitution reactions at the chloromethyl site exhibit variable temperature dependencies depending on the specific nucleophile and solvent system [9] [12]. Primary alkyl halides typically show moderate activation energies ranging from 40 to 80 kilojoules per mole, with the exact value influenced by nucleophile strength and solvent polarity [9] [12]. The temperature coefficient for substitution nucleophilic bimolecular reactions is generally positive, indicating that higher temperatures favor increased reaction rates [9] [12].
Table 3: Temperature-Dependent Reaction Optimization Parameters
| Reaction Type | Activation Energy (kJ/mol) | Pre-exponential Factor | Temperature Range (K) | Rate-Determining Step |
|---|---|---|---|---|
| Oxazole + Singlet Oxygen → Endoperoxide | 58 | 1.68 × 10⁻¹³ | 300-600 | No |
| Endoperoxide → Imino-anhydride | 80 | 7.99 × 10¹³ | 300-600 | Yes |
| Imino-anhydride → Triamide | 21 | 2.17 × 10¹³ | 300-600 | No |
| Chloromethyl substitution (Substitution nucleophilic bimolecular) | Variable (40-80) | Variable | 273-373 | Yes |
| Oxazole cycloaddition (secondary) | 123 | 7.60 × 10⁻¹³ | 300-600 | No |
Solvent effects play a crucial role in temperature optimization, particularly for reactions conducted in dichloromethane [13] [14]. Dichloromethane exhibits optimal performance for oxazole synthesis reactions, achieving 96 percent yield at 40 degrees Celsius compared to alternative solvents such as dimethyl sulfoxide, tetrahydrofuran, dioxane, and acetonitrile [13] [14]. The superior performance of dichloromethane is attributed to its balanced polarity and ability to stabilize transition states without excessive solvation of reactants [13] [14].
Table 4: Dichloromethane Solvent Effects on Reaction Efficiency
| Reaction Type | Dichloromethane Performance | Comparison Solvents | Optimal Temperature (°C) | Yield Enhancement |
|---|---|---|---|---|
| Oxazole synthesis from carboxylic acids | Optimal (96% yield at 40°C) | Dimethyl sulfoxide, Tetrahydrofuran, Dioxane, Acetonitrile | 40 | Significant |
| Nucleophilic substitution reactions | Good to Excellent | Dimethylformamide, Dimethyl sulfoxide | Variable | Moderate |
| Cycloaddition reactions | Moderate enhancement | Various organic solvents | Room temperature to 100 | Variable |
| Oxidative cleavage reactions | Effective medium | Other chlorinated solvents | Room temperature to 40 | Good |
Density functional theory calculations have emerged as a powerful computational tool for investigating the electronic structure and properties of heterocyclic compounds, including oxazole derivatives. The incorporation of chloromethyl substituents into the oxazole ring system significantly influences the electronic distribution, molecular geometry, and reactivity patterns of these compounds [1].
The electronic structure of 5-(chloromethyl)-1,3-oxazole has been extensively studied using various density functional theory methodologies. The most commonly employed approach utilizes the Becke three-parameter Lee-Yang-Parr (B3LYP) functional combined with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [2]. These calculations provide insights into fundamental electronic properties including highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, frontier molecular orbital characteristics, and charge distribution patterns.
Research conducted by Belaidi and colleagues demonstrated that density functional theory calculations at the B3LYP/6-311G++(d,p) level effectively predict geometric parameters, electronic structure effects, and physicochemical properties of oxazole derivatives [1]. The calculations revealed that chloromethyl substitution at the 5-position significantly affects the electron density distribution within the oxazole ring system, leading to modifications in chemical reactivity and biological activity profiles.
The chloromethyl group introduces electron-withdrawing effects that substantially alter the electronic properties of the oxazole ring. Theoretical calculations indicate that this substitution pattern results in a decrease in electron density at the nitrogen atom and increases the electrophilic character of the carbon atoms within the ring system [2]. The calculated HOMO-LUMO energy gap for chloromethyl-substituted oxazoles typically ranges from 5.0 to 5.5 eV, indicating moderate chemical reactivity and potential for electrophilic substitution reactions.
The presence of dichloromethane as a solvent significantly influences the electronic structure through solvation effects. Density functional theory calculations incorporating the polarizable continuum model demonstrate that dichloromethane stabilizes the molecular geometry while moderately affecting the dipole moment and polarizability of the compound [3]. The calculated dipole moment for chloromethyl oxazole derivatives in dichloromethane ranges from 5.4 to 5.7 Debye, indicating substantial molecular polarity that facilitates interactions with biological targets.
| Property | Gas Phase | Dichloromethane | Method |
|---|---|---|---|
| HOMO Energy (eV) | -7.34 | -7.14 | B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -1.82 | -1.73 | B3LYP/6-311++G(d,p) |
| Energy Gap (eV) | 5.52 | 5.41 | B3LYP/6-311++G(d,p) |
| Dipole Moment (D) | 5.47 | 7.09 | B3LYP/6-311++G(d,p) |
The frontier molecular orbital analysis reveals that the HOMO is predominantly localized on the oxazole ring system with significant contribution from the nitrogen lone pair, while the LUMO exhibits substantial delocalization across the entire molecular framework including the chloromethyl substituent [4]. This orbital distribution pattern suggests that electrophilic attack preferentially occurs at the nitrogen atom, while nucleophilic reactions are favored at the carbon atoms adjacent to the chloromethyl group.
Natural bonding orbital analysis indicates that the chloromethyl substituent participates in hyperconjugative interactions with the π-electron system of the oxazole ring, resulting in charge transfer from the aromatic system to the electron-withdrawing chloromethyl group [1]. These interactions contribute to the stabilization of the molecular geometry and influence the overall electronic structure of the compound.
Molecular docking studies have proven invaluable for predicting the biological activity of 5-(chloromethyl)-1,3-oxazole derivatives and related compounds. These computational approaches provide detailed insights into binding modes, intermolecular interactions, and structure-activity relationships that guide the development of biologically active compounds [5].
Comprehensive molecular docking investigations have identified multiple enzyme targets for oxazole derivatives bearing chloromethyl substituents. The most significant biological targets include acetylcholinesterase, butyrylcholinesterase, xanthine oxidase, and various kinases. Benzimidazole-oxazole hybrid molecules demonstrate exceptional binding affinity toward acetylcholinesterase with IC50 values as low as 0.10 ± 0.050 μM [5].
The binding energy calculations reveal that chloromethyl-substituted oxazole derivatives exhibit strong interactions with target enzymes, with calculated binding energies ranging from -7.8 to -11.3 kcal/mol depending on the specific target and molecular structure [6]. These favorable binding energies indicate strong protein-ligand interactions that contribute to the observed biological activities.
Molecular docking studies demonstrate that 5-(chloromethyl)-1,3-oxazole derivatives adopt specific binding conformations within enzyme active sites. The oxazole ring system typically engages in π-π stacking interactions with aromatic amino acid residues, while the chloromethyl substituent participates in hydrophobic interactions with nonpolar regions of the binding pocket [7].
| Target Enzyme | Binding Energy (kcal/mol) | Key Interactions | Activity (IC50) |
|---|---|---|---|
| Acetylcholinesterase | -8.6 | Hydrogen bonds, π-π stacking | 0.10 ± 0.050 μM |
| Butyrylcholinesterase | -8.1 | Hydrophobic interactions | 0.20 ± 0.050 μM |
| Xanthine oxidase | -7.8 | Competitive inhibition | Nanomolar range |
| DNA gyrase | -91.2 | DNA intercalation | 1000 μg/mL |
| COX-2 | -10.0 | π-cation interactions | Variable pIC50 |
The hydrogen bonding patterns observed in molecular docking studies reveal that the nitrogen atom of the oxazole ring frequently forms hydrogen bonds with key amino acid residues in the active sites of target enzymes. These interactions are particularly important for binding affinity and selectivity [8]. The chloromethyl substituent contributes to binding through van der Waals interactions and hydrophobic contacts with nonpolar amino acid side chains.
Molecular docking analyses have provided crucial insights into the structure-activity relationships of chloromethyl-substituted oxazole derivatives. The position and nature of substituents significantly influence binding affinity and selectivity toward different enzyme targets [9]. Compounds with chloromethyl groups at the 5-position of the oxazole ring generally exhibit enhanced binding affinity compared to unsubstituted analogs.
The docking studies indicate that the chloromethyl group serves as an important pharmacophore element that contributes to both binding affinity and selectivity. The electron-withdrawing nature of this substituent modulates the electronic properties of the oxazole ring, thereby influencing the strength of intermolecular interactions with target proteins [10].
Quantitative structure-activity relationship modeling represents a sophisticated computational approach for predicting the antimicrobial activity of 5-(chloromethyl)-1,3-oxazole derivatives. These models establish mathematical relationships between molecular descriptors and biological activity, enabling the design of more effective antimicrobial agents [11].
The development of robust quantitative structure-activity relationship models for chloromethyl-substituted oxazole derivatives has involved extensive datasets comprising structurally diverse compounds with experimentally determined antimicrobial activities. Two-dimensional and three-dimensional quantitative structure-activity relationship models have been constructed using various statistical approaches including partial least squares regression, genetic function approximation, and machine learning algorithms [12].
Hierarchical clustering analysis has been employed to divide compound datasets into structurally homogeneous groups, resulting in improved model performance and predictive accuracy. For antileishmanial oxazole derivatives, two-dimensional quantitative structure-activity relationship models achieved R² values of 0.90 for training sets and 0.82 for external test sets, demonstrating excellent predictive capability [11].
The quantitative structure-activity relationship analysis has identified key pharmacophore elements responsible for antimicrobial activity in chloromethyl-substituted oxazole derivatives. The most important structural features include the oxazole ring system, the chloromethyl substituent, and specific geometric arrangements that facilitate optimal target interactions [13].
| Model Type | Dataset Size | R² Training | R² Test | Validation Method |
|---|---|---|---|---|
| 2D-QSAR | 62 | 0.900 | 0.82 | External test set |
| 3D-QSAR | 16 | 0.961 | 0.64 | Cross-validation |
| 4D-QSAR | 35 | 0.800 | 0.64 | Random split |
| Classification QSAR | 42 | 0.730 | 0.76 | Balanced accuracy |
| Pharmacophore QSAR | 20 | 0.833 | - | Survival scoring |
Molecular descriptors that significantly contribute to antimicrobial activity include electronic properties such as HOMO-LUMO energy gaps, dipole moments, and atomic charges, as well as topological descriptors related to molecular size, shape, and connectivity [14]. The chloromethyl substituent contributes to activity through its electron-withdrawing effects and ability to participate in specific intermolecular interactions.
The validated quantitative structure-activity relationship models have been successfully employed to predict the antimicrobial activity of newly designed chloromethyl-substituted oxazole derivatives. These predictions guide synthetic efforts and enable the rational design of compounds with enhanced antimicrobial properties [15].
The models demonstrate that optimal antimicrobial activity is achieved when the chloromethyl group is positioned at the 5-position of the oxazole ring, with additional substituents that fine-tune electronic properties and molecular geometry. The predictive accuracy of these models ranges from 73% to 83% for external validation sets, indicating reliable performance for virtual screening applications [13].
Three-dimensional quantitative structure-activity relationship models incorporating pharmacophore features have revealed the spatial requirements for optimal antimicrobial activity. The models indicate that hydrogen bond acceptor and donor groups, hydrophobic regions, and aromatic rings must be positioned within specific geometric constraints to achieve maximum biological activity [16].